3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that features a tetrahydrothiophene ring with a 1,1-dioxide functional group and a 1,2,3-triazole ring substituted with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of tetrahydrofuran with hydrogen sulfide in the presence of an acid catalyst.
Oxidation to Tetrahydrothiophene 1,1-Dioxide: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the 1,2,3-Triazole Ring: The 1,2,3-triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.
Aminomethyl Substitution: The final step involves the substitution of the triazole ring with an aminomethyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the triazole and tetrahydrothiophene rings can participate in π-π stacking interactions and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene, tetrahydrothiophene, and their oxidized derivatives share structural similarities with 3-(4-(Aminomethyl)-1h-1,2,3-triazol-1-yl)tetrahydrothiophene 1,1-dioxide.
Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole itself and its substituted derivatives, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of the tetrahydrothiophene 1,1-dioxide and 1,2,3-triazole rings, along with the aminomethyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C7H12N4O2S/c8-3-6-4-11(10-9-6)7-1-2-14(12,13)5-7/h4,7H,1-3,5,8H2 |
InChI Key |
FMUIQAVPNAQRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(N=N2)CN |
Origin of Product |
United States |
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